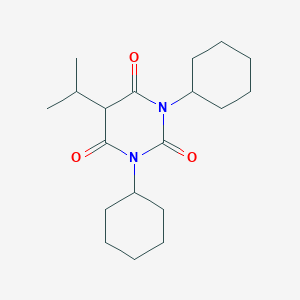
1,3-Dicyclohexyl-5-isopropylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclohexyl-5-isopropylbarbituric acid is a barbiturate derivative with a complex chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent . This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for pharmaceutical and other applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
Aplicaciones Científicas De Investigación
1,3-Dicyclohexyl-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in angiogenesis and tumor growth . By inhibiting HIF-1, this compound can effectively suppress the formation of new blood vessels and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Aprobarbital: Another barbiturate derivative with similar structural features but different pharmacological properties.
Barbituric Acid: The parent compound of barbiturates, known for its use in the synthesis of various barbiturate drugs.
Uniqueness
Its ability to inhibit HIF-1 and its high purity make it particularly valuable in scientific research and pharmaceutical applications .
Propiedades
Número CAS |
743-40-8 |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)16-17(22)20(14-9-5-3-6-10-14)19(24)21(18(16)23)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
Clave InChI |
UMPHDYUBMKHEQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


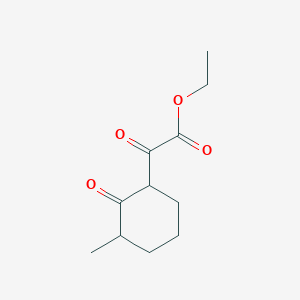
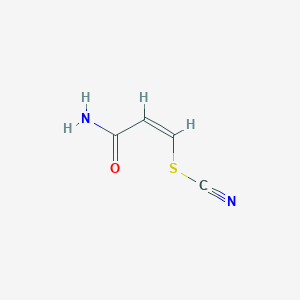
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
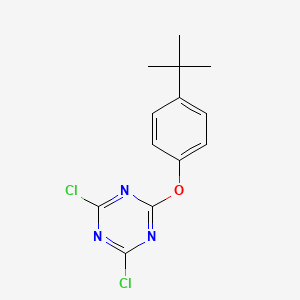
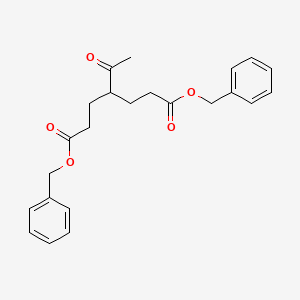
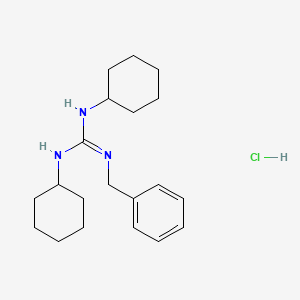
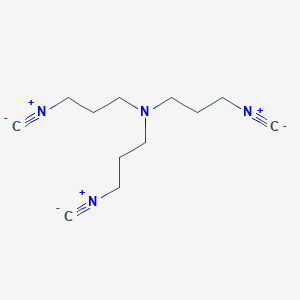
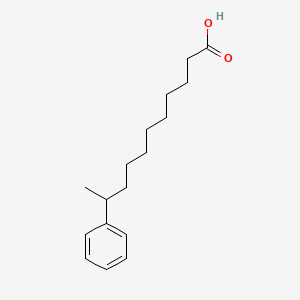
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
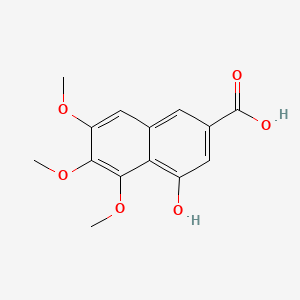
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
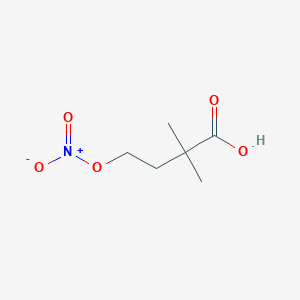
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
